molecular formula C13H17NO2 B13175145 (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

Katalognummer: B13175145
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: NJAZKODBXCPFTE-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine, often involves complex chemical reactions. One common method is the free radical cyclization cascade, which is an excellent technique for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its methoxy group and the specific arrangement of atoms contribute to its unique properties compared to other benzofuran derivatives.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

(1R)-1-(5-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H17NO2/c1-8(2)13(14)12-7-9-6-10(15-3)4-5-11(9)16-12/h4-8,13H,14H2,1-3H3/t13-/m1/s1

InChI-Schlüssel

NJAZKODBXCPFTE-CYBMUJFWSA-N

Isomerische SMILES

CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)OC)N

Kanonische SMILES

CC(C)C(C1=CC2=C(O1)C=CC(=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.